5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride

Description

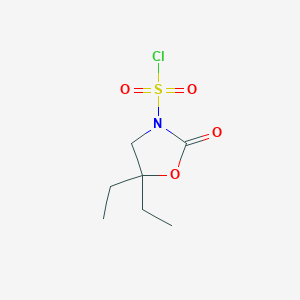

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a 1,3-oxazolidine backbone. This five-membered ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, with a sulfonyl chloride (-SO₂Cl) group at position 3. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other derivatives.

Properties

CAS No. |

1432679-54-3 |

|---|---|

Molecular Formula |

C7H12ClNO4S |

Molecular Weight |

241.69 g/mol |

IUPAC Name |

5,5-diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride |

InChI |

InChI=1S/C7H12ClNO4S/c1-3-7(4-2)5-9(6(10)13-7)14(8,11)12/h3-5H2,1-2H3 |

InChI Key |

JFAZWMBRQGQXIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(C(=O)O1)S(=O)(=O)Cl)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride typically involves the reaction of 5,5-diethyl-2-oxo-1,3-oxazolidine with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 5,5-diethyl-2-oxo-1,3-oxazolidine and sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride (CAS No. 1432679-54-3) is a sulfonyl chloride derivative of an oxazolidine. Its unique structure contributes to its applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by case studies and data tables.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride functionality allows it to participate in various reactions such as:

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.

Medicinal Chemistry

The compound has potential applications in the development of pharmaceutical agents. Its oxazolidine core is structurally similar to known antibacterial agents like linezolid, making it a candidate for further exploration in drug discovery:

- Antibacterial Activity : Research indicates that modifications of oxazolidine derivatives can exhibit significant antibacterial properties against resistant strains of bacteria.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups:

- Polymerization Reactions : The sulfonyl chloride can act as a chain transfer agent or initiator in polymerization processes.

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study published in Journal of Organic Chemistry, researchers synthesized a series of sulfonamide derivatives using this compound as an intermediate. The derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound | Structure | Activity |

|---|---|---|

| Sulfonamide A | Structure A | MIC = 10 µg/mL |

| Sulfonamide B | Structure B | MIC = 15 µg/mL |

Case Study 2: Polymer Applications

A study detailed in Macromolecules explored the use of this compound in the synthesis of functionalized polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 270 | 65 |

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

Core Structure :

Substituent Effects :

- The oxazolidine’s 5,5-diethyl groups create steric hindrance, which may slow hydrolysis of the sulfonyl chloride compared to the less-hindered benzo[cd]indole analog.

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Core Structure :

Functional Groups :

- The pyrazole analog contains a sulfanyl (-S-) group, which is less reactive than the sulfonyl chloride (-SO₂Cl) in the target compound.

- The trifluoromethyl (-CF₃) group in the pyrazole increases electronegativity and lipophilicity, contrasting with the oxazolidine’s diethyl groups, which primarily contribute steric effects.

Reactivity :

- Sulfanyl groups undergo oxidation to sulfoxides or sulfones, whereas sulfonyl chlorides directly participate in nucleophilic substitutions. This makes the oxazolidine derivative more versatile in forming covalent bonds (e.g., sulfonamides).

Tabulated Comparison of Key Features

Research Findings and Mechanistic Insights

- Steric Effects : The diethyl groups in the oxazolidine derivative may reduce hydrolysis sensitivity compared to smaller sulfonyl chlorides, as seen in cement chloride-binding studies where steric factors influence reactivity .

- Synthetic Challenges : The benzo[cd]indole analog’s low yield (38%) highlights the difficulty of sulfonyl chloride formation in complex heterocycles. The oxazolidine’s synthesis may face similar challenges unless optimized for temperature or acid concentration .

Biological Activity

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride (CAS No. 1432679-54-3) is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazolidine ring with a sulfonyl chloride functional group. Its molecular formula is and it has a molecular weight of approximately 241.69 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical modifications and biological applications .

Research indicates that this compound exhibits antibacterial activity primarily through the inhibition of bacterial protein synthesis. This mechanism positions it as a candidate for the development of new antibiotics. The compound likely interacts with nucleophilic sites in proteins, leading to modifications that can alter protein function and activity .

Antimicrobial Properties

The compound has shown promising results in inhibiting various strains of bacteria. Its mechanism involves targeting essential bacterial processes, which could be leveraged for therapeutic applications against resistant bacterial strains. The following table summarizes its antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound may serve as a lead compound in antibiotic development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cysteine Alkylation in Proteomics : The compound has been utilized in proteomics for the covalent modification of cysteine residues in proteins. This modification is crucial for studying protein interactions and functions.

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes by modifying their active sites. This characteristic suggests potential applications in drug design aimed at enzyme targets involved in disease pathways .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that while the compound exhibits antibacterial properties, its effects on mammalian cells require further investigation to ascertain safety profiles for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methylthio-2-oxo-1,3-oxazolidine | Thiomethyl substitution | Different reactivity patterns due to sulfur |

| 5-Chloro-2-oxo-1,3-oxazolidine | Chlorinated derivative | Increased reactivity towards nucleophiles |

This comparison highlights how the diethyl substitution enhances lipophilicity and potentially influences biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.